molecular formula C17H20N4O6S2 B2572038 methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034239-12-6

methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2572038
CAS No.: 2034239-12-6
M. Wt: 440.49
InChI Key: RLJFDQHJAIWOEA-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound featuring a carbamate group linked to a phenyl ring and further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate typically begins with the preparation of intermediate compounds. A key step involves the formation of the sulfonamide linkage through the reaction of a suitable amine with a sulfonyl chloride. The carbamate group is then introduced via a nucleophilic substitution reaction, using methyl chloroformate under controlled conditions.

Industrial Production Methods: For industrial production, this compound might be synthesized using batch or continuous processes, depending on the required scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically affecting the phenyl ring or the methyl groups.

  • Reduction: Selective reduction can be achieved, particularly targeting the sulfonamide or nitro groups if present.

  • Substitution: Various substitution reactions can modify the phenyl ring or the methyl groups, offering pathways for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas.

  • Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

The compound has notable applications across several scientific domains:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Potential use as a biochemical probe for studying enzyme activity and protein interactions.

  • Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the field of antimicrobial or anticancer drugs.

  • Industry: Employed in the development of specialized polymers and materials with unique properties.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The molecular targets and pathways involved largely depend on the specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

Comparison with Similar Compounds

When compared to other similar compounds:

  • Methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate: is unique in its specific structural configuration, which may confer distinct physical, chemical, or biological properties.

  • Similar Compounds: Other carbamate derivatives, sulfonamide-linked compounds, and thiadiazole-containing molecules share structural similarities but may differ significantly in their reactivity and applications.

Understanding these distinctions helps underscore the unique value and potential of this compound in various scientific and industrial contexts.

Properties

IUPAC Name

methyl N-[4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S2/c1-20-15-5-3-4-6-16(15)21(29(20,25)26)12-11-18-28(23,24)14-9-7-13(8-10-14)19-17(22)27-2/h3-10,18H,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJFDQHJAIWOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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